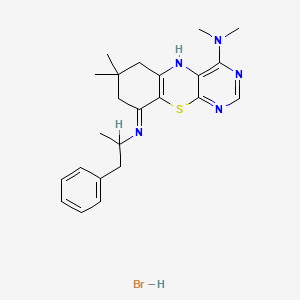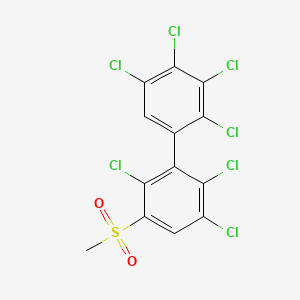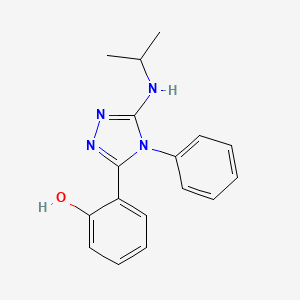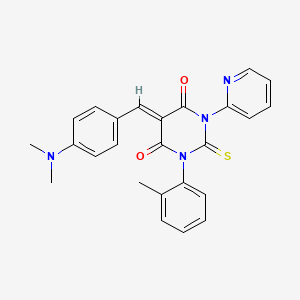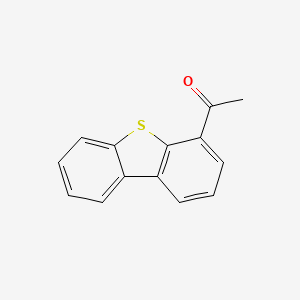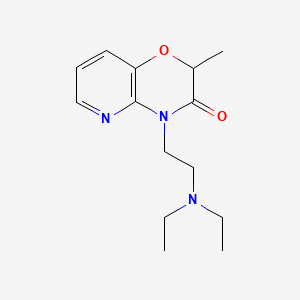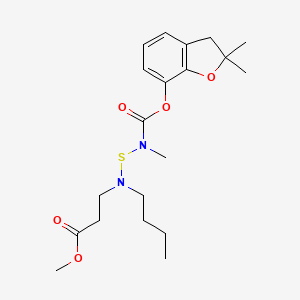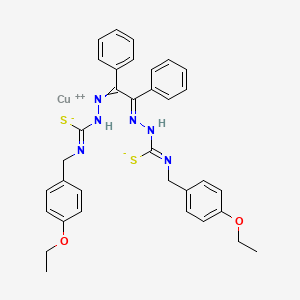
Copper, ((2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2'),S,S')-, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- is a complex copper compound with a unique structure This compound is characterized by its coordination with hydrazinecarbothioamidato ligands, which are known for their ability to form stable complexes with transition metals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- typically involves the reaction of copper salts with the corresponding hydrazinecarbothioamidato ligands The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to lower oxidation state copper complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) complexes. Substitution reactions result in the formation of new copper complexes with different ligands.
Applications De Recherche Scientifique
Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology: Investigated for its potential as an antimicrobial agent due to its copper content.
Medicine: Explored for its potential in cancer therapy as copper complexes are known to exhibit cytotoxic properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The copper ion in the complex can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the ligands can interact with specific proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: A simpler copper complex used in various chemical reactions.
Copper(II) sulfate: Commonly used in agriculture and industry.
Copper(II) chloride: Used in organic synthesis and as a catalyst.
Uniqueness
What sets Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- apart from these similar compounds is its unique ligand structure, which provides enhanced stability and specific reactivity. The presence of ethoxyphenyl groups and the diphenyl-ethanediylidene backbone contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
124010-93-1 |
|---|---|
Formule moléculaire |
C34H34CuN6O2S2 |
Poids moléculaire |
686.4 g/mol |
Nom IUPAC |
copper;N'-[(4-ethoxyphenyl)methyl]-N-[[(2E)-2-[[N-[(4-ethoxyphenyl)methyl]-C-sulfidocarbonimidoyl]hydrazinylidene]-1,2-diphenylethylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C34H36N6O2S2.Cu/c1-3-41-29-19-15-25(16-20-29)23-35-33(43)39-37-31(27-11-7-5-8-12-27)32(28-13-9-6-10-14-28)38-40-34(44)36-24-26-17-21-30(22-18-26)42-4-2;/h5-22H,3-4,23-24H2,1-2H3,(H2,35,39,43)(H2,36,40,44);/q;+2/p-2/b37-31+,38-32?; |
Clé InChI |
GYNKPOZWZFHFIL-MYCCFIRASA-L |
SMILES isomérique |
CCOC1=CC=C(C=C1)CN=C(NN=C(C2=CC=CC=C2)/C(=N/NC(=NCC3=CC=C(C=C3)OCC)[S-])/C4=CC=CC=C4)[S-].[Cu+2] |
SMILES canonique |
CCOC1=CC=C(C=C1)CN=C(NN=C(C2=CC=CC=C2)C(=NNC(=NCC3=CC=C(C=C3)OCC)[S-])C4=CC=CC=C4)[S-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


